4-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide
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Overview
Description
4-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a complex organic compound that features a bromine atom, a morpholine ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or aziridine.
Attachment of the Naphthalene Moiety: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
4-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Mechanism of Action
The mechanism by which 4-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring and naphthalene moiety could play crucial roles in binding to these targets, influencing the compound’s overall efficacy and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(1-naphthalen-1-yl-ethyl)-benzamide
- N-(2-morpholinoethyl)-4-bromobenzamide
Uniqueness
4-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is unique due to the presence of both a morpholine ring and a naphthalene moiety. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O2/c24-19-10-8-18(9-11-19)23(27)25-16-22(26-12-14-28-15-13-26)21-7-3-5-17-4-1-2-6-20(17)21/h1-11,22H,12-16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULWEAKVWCLXGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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